N-phenyl-4-(pyridin-2-ylsulfamoyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(pyridin-2-ylsulfamoyl)benzamide typically involves the reaction of 4-aminobenzamide with pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(pyridin-2-ylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-phenyl-4-(pyridin-2-ylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of N-phenyl-4-(pyridin-2-ylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in microbial growth and cancer cell proliferation.
Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-(pyridin-2-ylsulfamoyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Sulfasalazine: Contains a sulfonamide group and is used as an anti-inflammatory drug.
Uniqueness
N-phenyl-4-(pyridin-2-ylsulfamoyl)benzamide is unique due to its specific combination of a phenyl group, a pyridin-2-ylsulfamoyl group, and a benzamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-phenyl-4-(pyridin-2-ylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-18(20-15-6-2-1-3-7-15)14-9-11-16(12-10-14)25(23,24)21-17-8-4-5-13-19-17/h1-13H,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUIWKZRUCYGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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